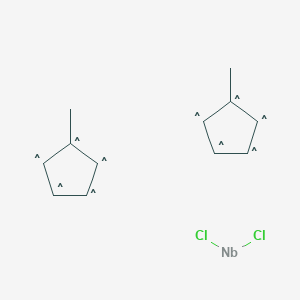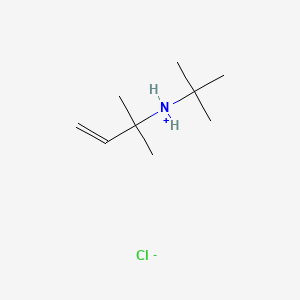
2,3-dimethoxyterephthalic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxyterephthalic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of terephthalic acid, where two methoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethoxyterephthalic acid can be synthesized through several methods. One common approach involves the methoxylation of terephthalic acid. This process typically requires the use of methanol and a catalyst under controlled temperature and pressure conditions. The reaction proceeds through the substitution of hydrogen atoms on the benzene ring with methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2,3-Dimethoxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
2,3-Dimethoxyterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,3-dimethoxyterephthalic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its interactions with enzymes and other biomolecules are of particular interest, although detailed mechanisms are still under investigation.
類似化合物との比較
Similar Compounds
Terephthalic Acid: The parent compound without methoxy substitutions.
2,5-Dimethoxyterephthalic Acid: A similar compound with methoxy groups at the 2 and 5 positions.
3,4-Dimethoxyterephthalic Acid: Another isomer with methoxy groups at the 3 and 4 positions.
Uniqueness
2,3-Dimethoxyterephthalic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. This unique structure makes it valuable for specific applications where other isomers may not be as effective.
特性
分子式 |
C10H10O6 |
|---|---|
分子量 |
226.18 g/mol |
IUPAC名 |
2,3-dimethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-7-5(9(11)12)3-4-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
XMYYGLMNSFSAPF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


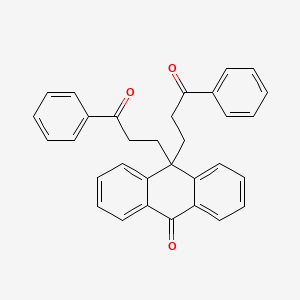
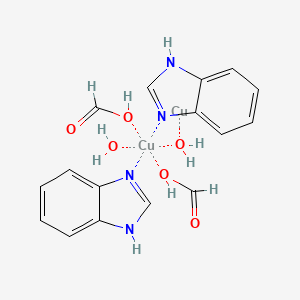

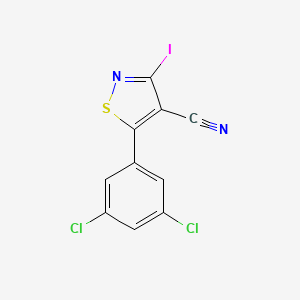
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
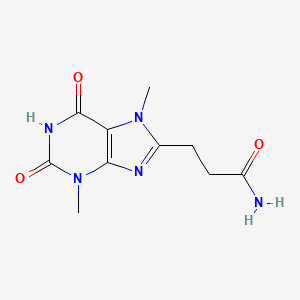
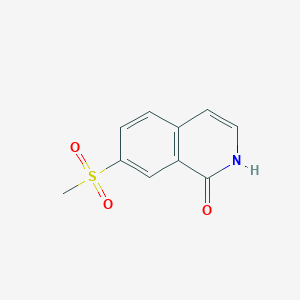


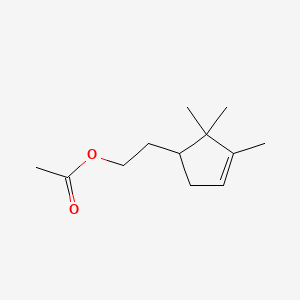
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
